MK-2 Dye

描述

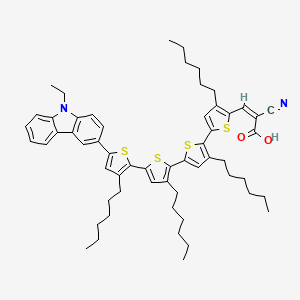

MK-2 Dye is a complex organic compound characterized by its unique structure, which includes multiple thiophene rings and a carbazole moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of MK-2 Dye typically involves multiple steps, starting with the preparation of the individual thiophene and carbazole units. These units are then linked together through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

化学反应分析

Types of Reactions

MK-2 Dye can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学研究应用

Dye-Sensitized Solar Cells (DSSCs)

MK-2 dye is primarily recognized for its application in DSSCs, where it serves as a photosensitizer. The efficiency of DSSCs using this compound has shown promising results:

- Efficiency Improvements : Studies indicate that replacing donor groups in the MK-2 structure can significantly enhance power conversion efficiency (PCE). For instance, modifications led to an increase in PCE from 7.07% to as high as 11.74% when optimized donor groups were utilized .

- Hybrid Systems : The incorporation of this compound in hybrid ZnO/P3HT solar cells resulted in a remarkable increase in PCE from 0.13% to 1.53%. This improvement was attributed to better exciton separation and enhanced molecular ordering within the charge transport network .

Surface Modification

The application of this compound for surface modification has been instrumental in improving the performance of various photovoltaic devices:

- ZnO/P3HT Hybrid Structures : The use of this compound as a surface modifier enhanced the compatibility between polymer and metal oxide layers, which is crucial for effective charge transport. The dye's functional groups facilitated better interaction with ZnO, leading to increased photocurrent and overall device performance .

Dye Aggregation Behavior

Understanding the aggregation behavior of this compound at the TiO2 interface is critical for optimizing its performance in DSSCs:

- Nanoaggregate Formation : Research indicates that MK-2 forms nanoaggregates at the dye-TiO2 interface, which influences the efficiency of charge transfer processes. The study utilized techniques such as X-ray reflectometry (XRR) and grazing-incidence small-angle X-ray scattering (GISAXS) to characterize these aggregates .

Computational Studies and Predictions

Advanced computational methods have been employed to predict the performance of this compound in various applications:

- Machine Learning Models : Recent studies have utilized machine learning algorithms to screen potential modifications of this compound, resulting in significant enhancements in PCE predictions based on structural modifications . Density Functional Theory (DFT) calculations further supported these predictions by analyzing molecular orbitals and charge transfer properties.

Case Studies and Experimental Findings

Several experimental studies have documented the performance metrics associated with this compound:

作用机制

The mechanism of action of MK-2 Dye involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to interfere with cell signaling pathways and induce apoptosis in cancer cells . The compound’s electronic properties also make it suitable for use in organic electronics, where it can facilitate charge transport and improve device performance .

相似化合物的比较

Similar Compounds

Thiophene-based Compounds: Similar compounds include other thiophene derivatives, which are also used in organic electronics and materials science.

Carbazole-based Compounds: Compounds containing the carbazole moiety, such as 9-ethylcarbazole, are known for their electronic properties and are used in similar applications.

Uniqueness

MK-2 Dye is unique due to its combination of multiple thiophene rings and a carbazole unit, which imparts distinct electronic and chemical properties. This makes it particularly valuable for applications in organic electronics and as a potential therapeutic agent .

生物活性

MK-2 Dye is an organic dye primarily recognized for its application in dye-sensitized solar cells (DSSCs). This compound has garnered attention not only for its photovoltaic properties but also for its biological activity, particularly in the context of its stability, efficiency, and potential toxicity. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Chemical Structure and Properties

This compound is a carbazole-based organic dye characterized by its oligothiophene moiety, which contributes to its photostability and efficiency in solar applications. Its molecular structure includes a carboxylic acid group that facilitates adsorption onto titanium dioxide (TiO₂) electrodes, crucial for enhancing charge transfer in DSSCs.

Key Properties

- Molar Absorption Coefficient : at in a 20:80 vol% THF-toluene solution .

- Photovoltaic Performance : Initial power conversion efficiency (PCE) of approximately 7.07%, with potential enhancements through structural modifications .

Photostability and Efficiency

Research indicates that this compound exhibits significant photostability under visible light irradiation. Studies show that the dye maintains its structural integrity and performance even after prolonged exposure to light and elevated temperatures (up to 80°C) without significant degradation . The oligothiophene moiety plays a critical role in stabilizing the dye cation post-photoexcitation, leading to reduced charge recombination and enhanced longevity in solar applications.

Toxicological Considerations

While the primary focus of this compound has been on its photovoltaic capabilities, understanding its toxicological profile is essential. Limited studies have indicated potential neurobehavioral effects associated with certain organic dyes, including MK-2. However, specific data on the toxicity of this compound itself remains scarce. It is crucial to assess the pharmacokinetics and metabolic pathways of MK-2 to better understand any adverse effects it may have when used in consumer products or released into the environment .

Case Study: Performance Comparison with Other Dyes

A comparative analysis was conducted to evaluate the performance of this compound against other commercial dyes in DSSCs. The results indicated that while MK-2 achieved a PCE of 7.74%, newly synthesized dyes such as YK 8 and YK 9 showed superior performance over extended periods, indicating that MK-2 may require further optimization for long-term applications .

| Dye | PCE (%) | Jsc (mA/cm²) | Voc (mV) | FF (%) |

|---|---|---|---|---|

| MK-2 | 7.74 ± 0.04 | 15.11 ± 0.07 | 751 ± 1 | 68.26 ± 0.15 |

| YK 8 | >7.48 | - | - | - |

| YK 9 | >7.48 | - | - | - |

Research Findings on Structural Modifications

Recent studies have explored the impact of modifying donor groups within the MK-2 structure using imidazole derivatives. These modifications resulted in substantial improvements in PCE, showcasing enhancements up to 49% compared to the original dye structure . Such findings highlight the potential for optimizing this compound for better performance while maintaining its biological stability.

属性

IUPAC Name |

(Z)-2-cyano-3-[5-[5-[5-[5-(9-ethylcarbazol-3-yl)-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H70N2O2S4/c1-6-11-15-19-25-40-34-52(63-50(40)38-45(39-59)58(61)62)55-43(27-21-17-13-8-3)36-54(65-55)57-44(28-22-18-14-9-4)37-53(66-57)56-42(26-20-16-12-7-2)35-51(64-56)41-31-32-49-47(33-41)46-29-23-24-30-48(46)60(49)10-5/h23-24,29-38H,6-22,25-28H2,1-5H3,(H,61,62)/b45-38- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOELOZKDLHJOHT-JYRXYQGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)C2=C(C=C(S2)C3=C(C=C(S3)C4=C(C=C(S4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)CCCCCC)CCCCCC)CCCCCC)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=C(SC(=C1)C2=C(C=C(S2)C3=C(C=C(S3)C4=C(C=C(S4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)CCCCCC)CCCCCC)CCCCCC)/C=C(/C#N)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H70N2O2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746371 | |

| Record name | (2Z)-2-Cyano-3-[4~5~-(9-ethyl-9H-carbazol-3-yl)-1~4~,2~3~,3~3~,4~3~-tetrahexyl[1~2~,2~2~:2~5~,3~2~:3~5~,4~2~-quaterthiophen]-1~5~-yl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

955.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037440-21-3 | |

| Record name | (2Z)-2-Cyano-3-[4~5~-(9-ethyl-9H-carbazol-3-yl)-1~4~,2~3~,3~3~,4~3~-tetrahexyl[1~2~,2~2~:2~5~,3~2~:3~5~,4~2~-quaterthiophen]-1~5~-yl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1037440-21-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。